molecular formula C12H17NO3 B14884422 5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid

5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid

Cat. No.: B14884422
M. Wt: 223.27 g/mol
InChI Key: GHIVIJCNBBEVPR-UHFFFAOYSA-N
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Description

5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a piperidine ring attached to the furan ring via an ethyl group. The presence of both the furan and piperidine rings imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperidine in the presence of a suitable catalyst. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and piperidine rings. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The piperidine ring can interact with neurotransmitter receptors, suggesting possible applications in neurological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid stands out due to the presence of both the furan and piperidine rings, which confer unique chemical and biological properties. The combination of these two rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

5-(1-piperidin-1-ylethyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-9(13-7-3-2-4-8-13)10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)

InChI Key

GHIVIJCNBBEVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)N2CCCCC2

Origin of Product

United States

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